

A Technical Guide to the Physicochemical Properties of (Me)Tz-Butanoic Acid

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Compound of Interest

Compound Name: (Me)Tz-butanoic acid

Cat. No.: B2956790

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of **(Me)Tz-butanoic acid**, a bifunctional molecule of interest in bioconjugation and click chemistry. The information presented herein is intended to support researchers and drug development professionals in the effective use and characterization of this compound.

Core Physicochemical Properties

(Me)Tz-butanoic acid, with the chemical formula $C_7H_{10}N_4O_2$, possesses a molecular weight of 182.18 g/mol. Its structure features a terminal carboxylic acid and a methyl-tetrazine moiety, rendering it a valuable tool for bioorthogonal applications. A summary of its known and estimated physicochemical properties is provided in Table 1.

Table 1: Summary of Physicochemical Properties of **(Me)Tz-Butanoic Acid**

Property	Value	Source/Method
Solubility	10 mM in DMSO	Manufacturer's Data[1]
Likely soluble in water	Based on the properties of butanoic acid[2][3]	
pKa	~4.82 (estimated)	Based on the pKa of butanoic acid[4]

Note: The pKa value is an estimation based on the structurally similar butanoic acid. The methyl-tetrazine group, being at the terminus of the butyl chain, is expected to have a minimal inductive effect on the acidity of the carboxylic acid.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and pKa are crucial for the validation and application of **(Me)Tz-butanoic acid** in specific experimental settings. The following sections outline generalized, yet comprehensive, methodologies.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **(Me)Tz-butanoic acid** to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital agitator is recommended.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. The concentration of **(Me)Tz-butanoic acid** in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Replication:** The experiment should be performed in triplicate to ensure the reliability of the results.

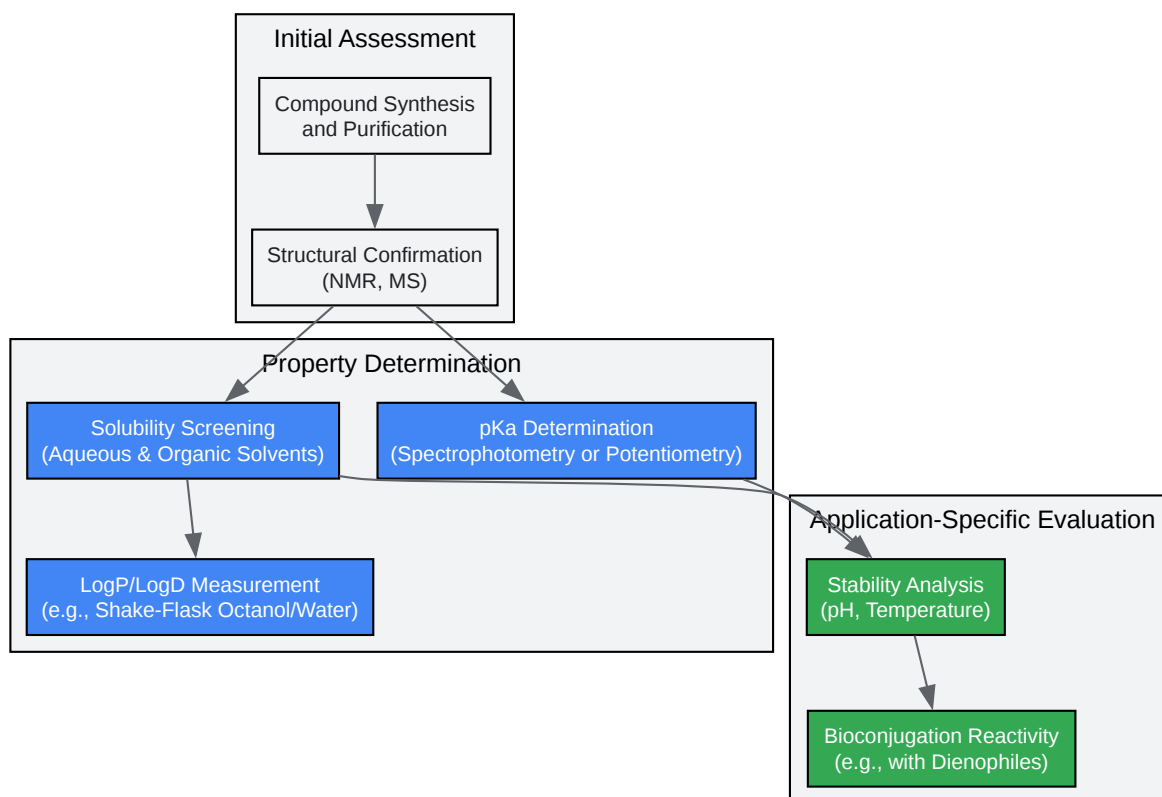
UV-Vis spectrophotometry can be a straightforward method for pKa determination if the compound possesses a chromophore whose absorbance spectrum is sensitive to changes in protonation state.

Protocol:

- **Preparation of Buffer Solutions:** Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10).
- **Preparation of Stock Solution:** Prepare a concentrated stock solution of **(Me)Tz-butanoic acid** in a suitable solvent (e.g., DMSO).
- **Sample Preparation:** Add a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.
- **Spectrophotometric Measurement:** Record the UV-Vis absorbance spectrum for each sample across a relevant wavelength range.
- **Data Analysis:** Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like **(Me)Tz-butanoic acid**.



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Caption: Workflow for the physicochemical characterization of **(Me)Tz-butanoic acid**.

This guide provides foundational information and methodologies to aid in the effective utilization of **(Me)Tz-butanoic acid** in research and development. For critical applications, it is recommended that these properties be experimentally verified under the specific conditions of use.

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